Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate
Description
Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring an amino group at position 2, a cyclopropyl substituent at position 5, and an ethyl ester moiety at position 2. This structure combines functional groups that influence its electronic, steric, and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropyl group, known for its high ring strain and electron-withdrawing character, may enhance metabolic stability and modulate lipophilicity compared to bulkier or less strained substituents.
Properties
IUPAC Name |
ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)7-5-8(6-3-4-6)14-9(7)11/h5-6H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPLLDQHDWZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium methoxide in a solvent like methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes or receptors, modulating various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound. For example, some thiophene derivatives are known to inhibit voltage-gated sodium channels, leading to their use as anesthetics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ in substituents at positions 2 and 5 of the thiophene ring, significantly altering their properties:
Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives
Key Observations:
- Cyclopropyl vs. Phenyl/Methyl/Isopropyl/Ethyl: The cyclopropyl group (target compound) introduces ring strain, increasing electrophilicity at the thiophene core compared to phenyl (electron-rich, bulky) or alkyl groups (electron-donating, flexible) .
- Amino vs. Substituted Amides: The free amino group (target compound and ) enables hydrogen bonding, critical for target binding in drug design. Cyanoacetyl and chloropropanamido groups () may enhance stability or introduce reactive sites for further derivatization .
Key Insights:
Lipophilicity (logP) :
Thermal Stability :
- Biological Activity: The amino group in the target compound and analog aligns with kinase inhibitor scaffolds, where hydrogen bonding to ATP-binding pockets is critical. Chlorinated derivatives () may exhibit antibacterial activity via electrophilic interactions with microbial enzymes .
Biological Activity
Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Overview of the Compound
This compound is characterized by its unique structural features, which include a cyclopropyl group and an amino group. These elements contribute to its interaction with biological targets, particularly in the modulation of signaling pathways.
Inhibition of c-Jun N-terminal Kinase (JNK)
One of the primary biological activities attributed to this compound is its role as a potential inhibitor of c-Jun N-terminal kinase (JNK). JNK is involved in various cellular processes, including stress responses and inflammation. Inhibition of this kinase could lead to therapeutic applications in treating inflammatory diseases and stress-related disorders.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Case Study on JNK Inhibition
A study investigated the effects of this compound on JNK signaling pathways. The compound was tested in cellular models exposed to inflammatory stimuli. Results indicated that treatment with the compound significantly reduced phosphorylation levels of JNK substrates, leading to decreased expression of pro-inflammatory cytokines. -
Animal Model Studies
In a controlled experiment involving mice, administration of this compound resulted in a marked decrease in inflammation markers such as TNF-alpha and IL-6. These findings support its potential as an anti-inflammatory agent.
Research Findings and Implications
Recent research highlights the versatility and potential therapeutic applications of this compound:
- Potential Therapeutic Uses : The compound's ability to inhibit JNK suggests it may be useful in developing treatments for conditions like rheumatoid arthritis, psoriasis, and other inflammatory diseases .
- Further Research Directions : Ongoing studies aim to elucidate the precise molecular mechanisms underlying its biological activities, including detailed pharmacokinetic profiles and toxicity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
